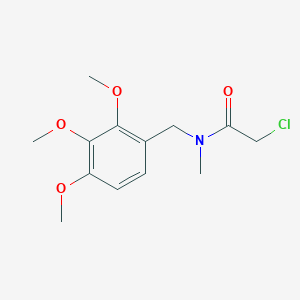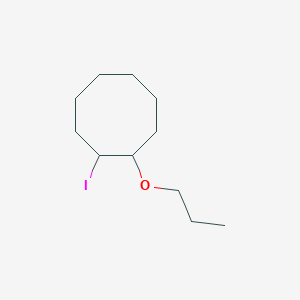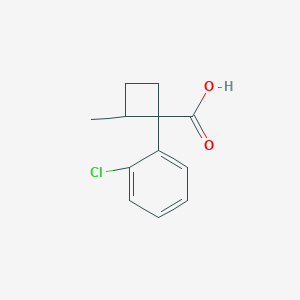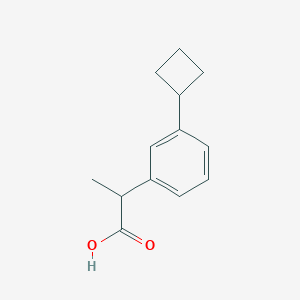
2-(3-Cyclobutylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclobutylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclobutyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclobutylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the acylation of appropriately substituted aryl compounds, followed by cyclization and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Cyclobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.
科学的研究の応用
2-(3-Cyclobutylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(3-Cyclobutylphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
Indole-3-Propionic Acid: Known for its neuroprotective properties and potential therapeutic applications in migraine treatment.
3-Phenylpropionic Acid: Used in various industrial applications and as a precursor in organic synthesis.
Uniqueness
2-(3-Cyclobutylphenyl)propanoic acid is unique due to its cyclobutyl group, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
2-(3-cyclobutylphenyl)propanoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-6-3-7-12(8-11)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,14,15) |
InChIキー |
PMSGCYPCJSXXPF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC(=C1)C2CCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



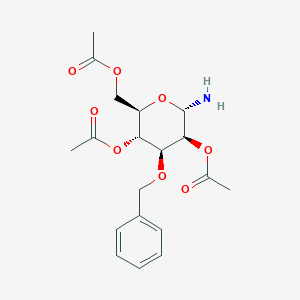
![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13078572.png)
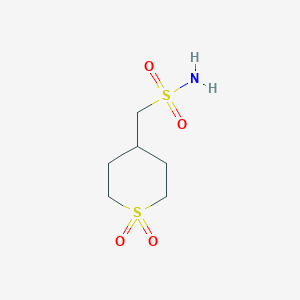
![4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078584.png)
